molecular formula C24H27N5O3 B12298049 5-[2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide

5-[2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide

Cat. No.: B12298049
M. Wt: 433.5 g/mol
InChI Key: SJGLLGFHNAVMQI-UHFFFAOYSA-N
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Description

This compound exhibits high specific potency and low lipophilicity, resulting in a selective and metabolically stable profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide involves multiple steps, including the formation of the oxolan ring and the attachment of the aminopyrazinyl and pyridine carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability for commercial applications .

Chemical Reactions Analysis

Types of Reactions

5-[2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives .

Scientific Research Applications

5-[2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide has several scientific research applications, including:

    Anticancer Properties: Derivatives of this compound have shown promising cytotoxic activities against cancer cell lines.

    Anti-inflammatory Properties: The compound exhibits 5-lipoxygenase inhibition activities, indicating potential anti-inflammatory applications.

    Nonlinear Optical Properties: Studies have highlighted the nonlinear optical properties of similar compounds, which are significant in molecular electronics and photonics.

    Molecular Docking: Molecular docking analysis suggests that the compound could inhibit tubulin polymerization, hinting at potential anticancer activity.

Mechanism of Action

The mechanism of action of 5-[2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide involves the inhibition of 5-Lipoxygenase activating Protein (FLAP). This inhibition disrupts the leukotriene biosynthesis pathway, reducing inflammation and potentially exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    5-aminopyrazine-2-boronic acid pinacol ester: Shares structural components and exhibits similar properties.

    2-aminopyrazine-3-carboxamide derivatives: Structurally related and used in various medical research applications.

Uniqueness

5-[2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide is unique due to its high specific potency, low lipophilicity, and selective inhibition of FLAP, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H27N5O3

Molecular Weight

433.5 g/mol

IUPAC Name

5-[2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide

InChI

InChI=1S/C24H27N5O3/c1-23(2,31)15-29-22(30)19-9-8-18(12-26-19)24(10-3-11-32-24)17-6-4-16(5-7-17)20-13-28-21(25)14-27-20/h4-9,12-14,31H,3,10-11,15H2,1-2H3,(H2,25,28)(H,29,30)

InChI Key

SJGLLGFHNAVMQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC(=O)C1=NC=C(C=C1)C2(CCCO2)C3=CC=C(C=C3)C4=CN=C(C=N4)N)O

Origin of Product

United States

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